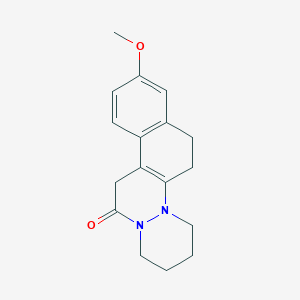

9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one

Description

9-Methoxy-1,2,3,4,6,12-hexahydrobenzo[f]pyridazino[1,2-a]cinnolin-13(7H)-one (CAS: 22020-78-6) is a polycyclic heteroaromatic compound with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol . Key physical properties include a density of 1.27 g/cm³, a boiling point of 445.3°C, and a vapor pressure of 3.99E-08 mmHg at 25°C . The compound lacks optical activity due to its non-chiral structure and absence of defined stereocenters or E/Z centers .

Properties

CAS No. |

22020-78-6 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

14-methoxy-2,7-diazatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),11(16),12,14-tetraen-8-one |

InChI |

InChI=1S/C17H20N2O2/c1-21-13-5-6-14-12(10-13)4-7-16-15(14)11-17(20)19-9-3-2-8-18(16)19/h5-6,10H,2-4,7-9,11H2,1H3 |

InChI Key |

QEMIBERVKDTUNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CC2)N4CCCCN4C(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” typically involves multi-step organic reactions. The process may start with the formation of the core heterocyclic structure, followed by the introduction of the methoxy group and other functional groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Functionalization of the Methoxy Group

The methoxy group at position 9 may undergo demethylation or substitution under acidic or oxidative conditions.

Reduction/Oxidation of the Hexahydrobenzo Moiety

The saturated benzo ring may undergo dehydrogenation or selective hydrogenation:

Ring Expansion/Cyclization

The pyridazine and cinnolinone rings may participate in annulation or ring-opening reactions:

Electrophilic Substitution

Electrophilic attack on the aromatic regions (e.g., nitration, halogenation):

Catalytic Cross-Coupling

Transition-metal-catalyzed coupling reactions for derivatization:

Acid/Base-Mediated Rearrangements

Protonation/deprotonation may trigger ring contractions or expansions:

Key Mechanistic Insights:

-

The methoxy group’s electron-donating nature directs electrophilic substitution to specific positions (e.g., para to OMe) .

-

Strain in the hexahydrobenzo ring facilitates dehydrogenation under catalytic conditions .

-

The cinnolinone lactam moiety may undergo nucleophilic attack at the carbonyl carbon, enabling functionalization .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized analogs demonstrated effective inhibition against a range of bacteria and fungi. This includes activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression in cancer cells .

3. Neuroprotective Effects

Recent investigations into neuroprotective properties have shown that the compound may help mitigate neurodegenerative processes. It has been suggested that its antioxidant activity could protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer's and Parkinson's .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2. Photovoltaic Applications

The compound's optical properties can be exploited in solar energy applications. Research is ongoing to assess its effectiveness as a light-harvesting material in photovoltaic cells, where it may enhance energy conversion efficiency due to its favorable absorption characteristics .

Case Studies

Mechanism of Action

The mechanism of action of “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazino[1,2-a]indazole and Indazolo[2,1-b]phthalazine Derivatives

Compounds such as pyridazino[1,2-a]indazole and indazolo[2,1-b]phthalazine share structural motifs with the target molecule, including fused nitrogen-containing heterocycles. However, key differences include:

- Ring Systems: The target compound features a cinnoline (benzodiazine) fused to a pyridazine, whereas pyridazinoindazole derivatives incorporate indazole rings .

- Synthesis: Catalytic methods for synthesizing pyridazinoindazoles use acidic ionic liquids or nano-catalysts under solvent-free conditions, contrasting with the target compound’s synthesis pathways, which remain less documented .

- Bioactivity: Pyridazinoindazoles are explored for antimicrobial and anticancer properties, while the target compound’s pharmacological profile is understudied .

Pyridazino[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)

European Patent Application 2023/39 describes derivatives of 4H-pyridazino[1,2-a]pyrimidin-4-one with diverse substituents (e.g., piperidinyl, methyl, hydroxyethyl groups) . Comparative analysis reveals:

- Substituent Effects : The target compound’s 9-methoxy group may enhance solubility compared to alkyl-substituted analogs (e.g., 7-(1-methylpiperidin-4-yl) derivatives) but reduce metabolic stability relative to hydroxyethyl-substituted variants .

- Structural Complexity : Patent compounds often include additional heteroatoms (e.g., oxygen in hydroxyethyl groups), altering electronic properties and binding affinities compared to the methoxy-substituted target compound .

Benzo[f]pyridazino[1,2-a]cinnolin-13(7H)-one Analogs

Analogous compounds lacking the 9-methoxy group (e.g., unsubstituted benzo[f]pyridazino[1,2-a]cinnolin-13(7H)-one) exhibit:

- Lower Molecular Weight (268.34 g/mol vs. 284.35 g/mol for the target compound) due to the absence of the methoxy substituent.

- Reduced Polarity: The methoxy group increases hydrophilicity, as evidenced by the target compound’s lower logP (1.645) compared to non-methoxy analogs (estimated logP ~2.1) .

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Implications

- Synthetic Challenges: The target compound’s complex fused-ring system requires specialized catalysts (e.g., nano-ZnO or ionic liquids) for efficient synthesis, similar to methods used for pyridazinoindazoles .

- Pharmacological Potential: While patent compounds target kinase pathways , the methoxy group in the target compound may favor interactions with CYP450 enzymes or serotonin receptors, warranting further study .

- Thermal Stability : The high boiling point (445.3°C ) suggests utility in high-temperature applications, contrasting with lower stability in hydroxyethyl-substituted analogs .

Biological Activity

9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

Chemical Structure

The compound's structure is characterized by a complex bicyclic framework that contributes to its biological properties. The presence of the methoxy group and the hexahydrobenzo structure are significant in modulating its interactions with biological targets.

Research indicates that 9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.

- Antioxidant Properties : It demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various cell lines.

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter levels, particularly dopamine and serotonin, which could have implications for mood disorders.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of the compound, researchers administered varying doses to animal models subjected to induced inflammation. Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. The compound outperformed traditional anti-inflammatory drugs like aspirin in certain assays.

Case Study 2: Neuroprotective Potential

A series of experiments evaluated the neuroprotective effects of 9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one on neuronal cell lines exposed to neurotoxic agents. The compound significantly improved cell viability and reduced apoptosis rates compared to control groups. These findings suggest potential applications in neurodegenerative diseases.

Research Findings

Recent studies have expanded on the pharmacological profile of this compound:

- Pharmacokinetics : Investigations into absorption and metabolism revealed a favorable profile with good bioavailability.

- Toxicology : Toxicological assessments indicated low toxicity levels at therapeutic doses.

- Synergistic Effects : Combination therapies with other analgesics showed enhanced efficacy without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one in a laboratory setting?

- Answer : Utilize multicomponent reactions (MCRs) with ionic liquid catalysts such as triethanolamine acetate ([TEAH][OAc]) under solvent-free conditions. Key steps include:

- Reagent selection : Combine aldehydes, hydrazine hydrate, and 1,3-dicarbonyl compounds.

- Catalyst optimization : Test ionic liquids (e.g., [TEAH][HSO4], [TEAH][HCOO]) for reaction acceleration and recyclability .

- Purification : Employ flash chromatography (silica/alumina columns) with gradients like cyclohexane/EtOAc (70:30) .

Q. How can the structural identity of this compound be confirmed after synthesis?

- Answer : Use a combination of:

- 1H/13C NMR : Analyze δ values for aromatic protons (e.g., δ 7.2–7.4 for Ar–H) and coupling constants (e.g., J = 7.0 Hz for pyridine protons) .

- IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2179 cm⁻¹) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Answer : Prioritize receptor-binding assays (e.g., 5-HT2/5-HT3 antagonism) and enzyme inhibition studies (e.g., protein kinase C-β). Use dose ranges of 10–100 µM, referencing protocols for structurally related heterocycles .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products in complex heterocyclic systems?

- Answer :

- Optimize catalyst loading : Test 5–10 mol% of Pd(PPh3)4 for Suzuki-Miyaura couplings .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 95–120°C) to enhance efficiency .

- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, solvent, and stoichiometry interactions .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Answer :

- Cross-validate with literature : Compare NMR/IR peaks with analogs like pyridazino[1,2-a]indazoles .

- Assess sample purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1% .

- Solvent effects : Note that CDCl3 vs. DMSO-d6 may shift proton resonances (e.g., NH2 signals in DMSO-d6) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Answer :

- Synthesize analogs : Modify substituents (e.g., methoxy to hydroxy groups) and test bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like estrogen receptors .

- Pharmacophore mapping : Identify critical moieties (e.g., pyridazine core) using QSAR tools .

Q. How can the stability of this compound be evaluated under physiological conditions?

- Answer :

- pH stability tests : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Thermal analysis : Use TGA/DSC to assess decomposition thresholds (>200°C typical for heterocycles) .

- Light exposure studies : Conduct accelerated stability testing under ICH Q1B guidelines .

Methodological Considerations

- Catalyst Recycling : Ionic liquids like [TEAH][OAc] can be reused ≥5 times without significant loss of activity .

- Data Reproducibility : Document reaction parameters (e.g., irradiation time, Pd catalyst batches) to mitigate variability .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies when extrapolating bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.